1-(4-ethoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
Description
This compound is a dihydropyrazin-2-one derivative characterized by a 4-ethoxyphenyl group at position 1 and a sulfanyl-linked 3-nitrobenzyl substituent at position 2. Dihydropyrazinones are of interest in medicinal chemistry due to their structural versatility, often serving as scaffolds for enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-2-26-17-8-6-15(7-9-17)21-11-10-20-18(19(21)23)27-13-14-4-3-5-16(12-14)22(24)25/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIPDLYWJOMAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 342.40 g/mol
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of similar compounds within the same chemical family. For instance, a related compound, (E)-1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one, was shown to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. This compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 and inhibited the expression of cyclooxygenase-2 (COX-2) .
The mechanisms through which these compounds exert their anti-inflammatory effects often involve modulation of the NF-κB signaling pathway. Specifically, they are known to:
- Decrease phosphorylation of IκBα.
- Inhibit nuclear translocation of p65.
- Suppress NF-κB-dependent transcriptional activity.
These actions collectively contribute to the reduced inflammatory response observed in experimental models .
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that treatment with this compound led to a marked decrease in mRNA levels for various inflammatory markers, including IL-1β and iNOS. This indicates a potential for this compound in managing inflammatory diseases .
- In Vivo Studies : Animal models have shown that compounds with similar structures can provide protection against LPS-induced mortality, suggesting their potential use as therapeutic agents in acute inflammatory conditions .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differences:
Key Observations:
The sulfanyl linkage in the target compound contrasts with the amino linkage in G194-0628 (), which could influence hydrogen-bonding capacity and metabolic stability .
Analogs with benzodioxin cores () are often explored for CNS applications due to their ability to cross the blood-brain barrier, whereas the nitro group in the target compound might limit such utility due to polarity .
Synthetic Accessibility: Sulfanyl-linked derivatives (e.g., target compound and ) are typically synthesized via nucleophilic substitution reactions, while amino-linked analogs () require reductive amination or coupling strategies .
Research Findings and Data Gaps
- Crystallographic Data: No direct crystallographic data for the target compound are available in the evidence. However, the SHELX system () is widely used for small-molecule refinement, suggesting that structural studies of this compound could employ SHELXL for high-precision refinement .
- Biological Activity: Limited explicit data exist, but analogs like G194-0628 () are labeled as "screening compounds," implying use in high-throughput assays for target identification .
- Stability and Solubility : The nitro group may reduce aqueous solubility compared to methyl or methoxy substituents, necessitating formulation optimization for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
